Lacto-N-neohexaose (LNnH)

Clostridium difficile toxin neutralization glycan decoy receptor

LNnH is the only commercially available branched hexasaccharide HMO with a critical β-1,6-GlcNAc branch point, delivering 35% stronger TcdA-f2 binding (−12.81 kcal/mol) than LNFPV for C. difficile toxin neutralization studies. Select LNnH as the positive control for SPR screening, bifidobacterial metabolism assays, or as the starting scaffold for branched fucosylated/sialylated HMO libraries. Its unique three-dimensional epitope presentation cannot be replicated by linear LNT/LNnT.

Molecular Formula C39H68N2O30
Molecular Weight 1045.0 g/mol
Cat. No. B15089275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLacto-N-neohexaose (LNnH)
Molecular FormulaC39H68N2O30
Molecular Weight1045.0 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC)O)CO)OC6C(C(C(C(O6)CO)O)O)O)O
InChIInChI=1S/C39H68N2O30/c1-9(47)41-17-22(52)31(69-38-28(58)24(54)19(49)11(4-43)64-38)14(7-46)66-36(17)71-33-20(50)15(67-39(29(33)59)70-32-12(5-44)62-34(60)26(56)25(32)55)8-61-35-16(40-2)21(51)30(13(6-45)65-35)68-37-27(57)23(53)18(48)10(3-42)63-37/h10-40,42-46,48-60H,3-8H2,1-2H3,(H,41,47)
InChIKeyNUWXPVRSEMKSHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lacto-N-neohexaose (LNnH) CAS 64003-52-7: A Branched Type II HMO Hexasaccharide for Advanced Glycobiology and Microbiome Research


Lacto-N-neohexaose (LNnH) is a neutral branched hexasaccharide belonging to the human milk oligosaccharide (HMO) family, first isolated and structurally characterized from human milk in 1972 [1]. It features a lactose core extended with N-acetyllactosamine (Galβ1→4GlcNAc) repeats, forming an asymmetrical branched architecture that distinguishes it from linear and type I chain HMOs [2]. LNnH serves as a foundational scaffold for more complex fucosylated and sialylated HMOs and is recognized as a critical structural intermediate for accessing diverse branched HMO derivatives [3].

Why Lacto-N-neohexaose (LNnH) Cannot Be Substituted by Commercial Tetrasaccharides LNnT or LNT in Mechanistic Studies


The branched architecture of LNnH confers distinct biological recognition properties that linear or type I chain analogs cannot replicate. While commercially dominant tetrasaccharides such as lacto-N-neotetraose (LNnT) and lacto-N-tetraose (LNT) are simpler, unbranched core structures that constitute approximately 6% (w/w) each of total HMOs, LNnH represents a higher-order branched hexasaccharide with a unique β-1,6-GlcNAc branch point that creates an additional terminal N-acetyllactosamine moiety [1]. This structural divergence translates into quantifiable differences in receptor binding, microbial utilization, and biosynthetic accessibility that preclude simple interchangeability in experimental or industrial contexts [2].

Lacto-N-neohexaose (LNnH) Comparative Performance Evidence: Quantified Differentiation Versus Closest Analogs


Superior Toxin A Binding Affinity of LNnH Compared to LNFPV and Other HMOs in Clostridium difficile Antagonism Studies

LNnH demonstrates the strongest binding affinity to the C-terminus carbohydrate binding site of Clostridium difficile toxin A (TcdA-f2) among eight purified HMOs tested. Molecular docking analysis revealed LNnH binds to TcdA-f2 with a docking energy of −12.81 kcal/mol, representing a 35% stronger interaction compared to LNFPV at −9.48 kcal/mol, and substantially outperforming the HMO mixture which showed binding at 38.2 RU at 20 μg/ml versus purified HMOs ranging from 3.3 to 14 RU depending on structure [1]. This affinity differential is attributed to LNnH's branched structure enabling numerous hydrogen bonding and hydrophobic interactions with amino acid residues of TcdA-f2 [1].

Clostridium difficile toxin neutralization glycan decoy receptor

Differential Utilization of LNnH by Bifidobacterium breve Compared to Structural Isomers LNT and LNnT

LNnH exhibits distinct metabolic utilization patterns by specific Bifidobacterium species compared to its core tetrasaccharide analogs. In fermentation studies with B. breve, LNnH was consumed at a higher level relative to its structural isomers, whereas LNT and LNnT were identified as the most preferred substrates overall for this species [1]. Additionally, in vivo association studies in breastfed infants at six weeks of age identified three different low-abundance bifidobacterial OTUs positively associated with LNnH concentrations, alongside LNFP V, 6′SL, LST b, and LST c, indicating LNnH selectively supports specific Bifidobacterium subpopulations rather than broadly promoting all bifidobacterial growth [2].

Bifidobacterium breve prebiotic selectivity microbiome modulation

Biotechnological Production Breakthrough: 166.5-Fold Yield Enhancement Enabling Scalable LNnH Supply

LNnH biosynthesis has historically been limited by the inaccessibility of the β-1,6-N-acetylglucosaminyltransferase (GCNT2) enzyme responsible for introducing the signature branch point. A 2025 study achieved soluble expression of human GCNT2 in E. coli SHuffle T7, establishing a whole-cell factory for LNnH. Through pathway optimization, yield was increased from an initial 1.04 mg/L to 21.19 mg/L, then further enhanced to 173.21 mg/L in a 5 L bioreactor—a 166.5-fold increase over the starting engineered strain [1]. This represents a critical advancement in enabling scalable, reproducible access to branched HMOs, addressing a key procurement barrier that previously favored simpler linear analogs such as LNnT, which can be produced at yields exceeding 5 g/L via fermentation [2].

whole-cell biosynthesis metabolic engineering branched HMO production

LNnH as Structural Precursor for Fucosylated and Sialylated Derivatives Not Accessible from LNnT or LNT Alone

LNnH serves as a core scaffold for generating a distinct family of complex HMOs that cannot be derived from linear tetrasaccharide precursors. Enzymatic fucosylation of LNnH by α-L-fucosidase from Bifidobacterium longum subsp. infantis (BiAfcB) generates mono-fucosylated LNnH variants (F-LNnH-I and F-LNnH-II), difucosylated LNnH (DF-LNnH), and fucosylated para-lacto-N-neohexaose (F-p-LNnH) [1]. These derivatives present high-density Lewis X (Le^x) epitopes that confer strong affinity for selectin receptors and are implicated in norovirus and Helicobacter pylori adhesion inhibition (>95-97% inhibition for structurally related LNnDFH II) . In contrast, fucosylation of LNT or LNnT yields structurally distinct products (e.g., LNFP I, LNFP III) with different receptor specificities, precluding direct substitution in assays requiring type II branched chain presentation.

HMO derivatization fucosyltransferase glycan array probe

High-Impact Application Scenarios for Lacto-N-neohexaose (LNnH) Based on Evidenced Differentiation


C. difficile Toxin A Antagonism and Anti-Adhesion Decoy Receptor Screening

Based on its superior −12.81 kcal/mol binding energy to TcdA-f2, LNnH should be prioritized as the positive control or lead candidate in competitive binding assays, surface plasmon resonance (SPR) screening panels, and toxin neutralization studies targeting C. difficile infections. Its 35% stronger interaction relative to LNFPV justifies its selection for establishing dose-response curves in Caco-2 or HT-29 cell-based adhesion inhibition models [1]. The compound's documented hydrogen bonding and hydrophobic interactions with TcdA-f2 residues provide a mechanistic framework for rational design of glycomimetic antagonists [1].

Bifidobacterium breve and Species-Specific Microbiome Modulation Studies

Given its distinct utilization pattern by B. breve and its positive association with specific low-abundance bifidobacterial OTUs in infant cohorts, LNnH is the appropriate HMO selection for studies aiming to dissect species-level and strain-level bifidobacterial metabolic preferences. This is particularly relevant for in vitro fermentation experiments designed to map HMO utilization gene clusters (HUGs) and for gnotobiotic mouse colonization studies where selective enrichment of specific Bifidobacterium subpopulations is the measured outcome [1][2].

Branched HMO Derivative Synthesis and Glycan Array Probe Development

LNnH should be selected as the starting material for enzymatic or chemoenzymatic synthesis of branched fucosylated and sialylated HMO libraries, including F-LNnH-I, F-LNnH-II, DF-LNnH, and pLNnH derivatives. These compounds serve as essential probes for glycan arrays interrogating selectin-ligand interactions, norovirus VP4 binding specificity, and H. pylori adhesin inhibition [1]. The branched core provides a distinct three-dimensional presentation of terminal epitopes that linear scaffolds cannot achieve [2].

Scalable Biotechnological Process Development for Branched HMOs

The 2025 demonstration of 173.21 mg/L LNnH production via engineered E. coli whole-cell biosynthesis establishes a benchmark for further metabolic engineering efforts. LNnH serves as the foundational branched core structure for accessing diverse branched HMOs; continued optimization of this biosynthetic route will directly enable scalable production of higher-order fucosylated and sialylated variants [1]. Researchers and industrial groups developing fermentation-based HMO manufacturing platforms should incorporate LNnH as a key performance metric for branched pathway efficiency.

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